4-(3-formyl-1H-indol-1-yl)butanoic acid
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Overview
Description
4-(3-formyl-1H-indol-1-yl)butanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The structure of this compound includes an indole ring with a formyl group at the 3-position and a butanoic acid chain at the 4-position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit enzymes competitively . The compound’s interaction with its targets likely results in changes to the target’s function, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
They can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of 4-(3-formyl-1H-indol-1-yl)butanoic acid are also not fully known. Indole derivatives have been shown to have various effects on cells. For example, they have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Indole derivatives are known to show various biologically vital properties .
Dosage Effects in Animal Models
Indole derivatives have been shown to have various biological activities .
Metabolic Pathways
Indole derivatives are known to have various biological activities .
Transport and Distribution
Indole derivatives are known to have various biological activities .
Subcellular Localization
Indole derivatives are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 4-(3-formyl-1H-indol-1-yl)butanoic acid, the formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by formylation and the introduction of the butanoic acid chain. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-formyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-carboxy-1H-indol-1-yl)butanoic acid.
Reduction: 4-(3-hydroxymethyl-1H-indol-1-yl)butanoic acid.
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4-(3-formyl-1H-indol-1-yl)butanoic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
4-(3-formyl-1H-indol-1-yl)butanoic acid is unique due to its specific combination of a formyl group and a butanoic acid chain attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-(3-formylindol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-10-8-14(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQDVTDPTCDCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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